1-Isothiocyanato-6-(methylsulfonyl)-hexane 1-Isothiocyanato-6-(methylsulfonyl)-hexane Analog of erysolin. Inhibits histamine and leukotriene release from cancer cells. Possible anticancer agent. Cell permeable.
1-Isothiocyanato-6-(methylsulfonyl)-hexane is a sulfone.
Brand Name: Vulcanchem
CAS No.: 167963-03-3
VCID: VC4057956
InChI: InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3
SMILES: CS(=O)(=O)CCCCCCN=C=S
Molecular Formula: C8H15NO2S2
Molecular Weight: 221.3 g/mol

1-Isothiocyanato-6-(methylsulfonyl)-hexane

CAS No.: 167963-03-3

Cat. No.: VC4057956

Molecular Formula: C8H15NO2S2

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

1-Isothiocyanato-6-(methylsulfonyl)-hexane - 167963-03-3

Specification

CAS No. 167963-03-3
Molecular Formula C8H15NO2S2
Molecular Weight 221.3 g/mol
IUPAC Name 1-isothiocyanato-6-methylsulfonylhexane
Standard InChI InChI=1S/C8H15NO2S2/c1-13(10,11)7-5-3-2-4-6-9-8-12/h2-7H2,1H3
Standard InChI Key CLJXLUXFLFBKAS-UHFFFAOYSA-N
SMILES CS(=O)(=O)CCCCCCN=C=S
Canonical SMILES CS(=O)(=O)CCCCCCN=C=S

Introduction

1-Isothiocyanato-6-(methylsulfonyl)-hexane is a synthetic compound that belongs to the class of isothiocyanates. It is structurally related to sulforaphane and serves as an analogue of erysolin, a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli and cabbage . This compound has garnered attention for its potential anticancer properties and biological activities.

Chemical Details

PropertyDescription
Molecular FormulaC₈H₁₅NO₂S₂
Molecular Weight221.34 g/mol
CAS Number167963-03-3
Purity≥98%

Biological Activities and Research Findings

1-Isothiocyanato-6-(methylsulfonyl)-hexane exhibits significant biological activities, particularly in cancer research. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including human chronic myelogenous leukemia cells. The compound promotes autophagy and disrupts mitotic processes in these cells, indicating its potential as an anti-cancer agent. Additionally, it may possess anti-inflammatory properties, contributing to its therapeutic profile.

Biological Effects

EffectDescription
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells
Apoptosis InductionPromotes programmed cell death in cancer cells
Autophagy PromotionEnhances cellular self-digestion processes
Anti-inflammatory PropertiesPotential therapeutic benefits beyond cancer

Applications and Synthesis

The synthesis of 1-Isothiocyanato-6-(methylsulfonyl)-hexane typically involves controlled organic chemistry pathways, allowing for its production for research and potential therapeutic applications. This compound is used in studies focusing on its effects on cellular pathways, particularly in cancer research.

Synthesis and Use

AspectDescription
Synthesis PathwayInvolves controlled organic chemistry processes
Research ApplicationsPrimarily used in cancer research for its anticancer properties
Therapeutic PotentialShows promise as an anti-cancer agent

Comparison with Similar Compounds

1-Isothiocyanato-6-(methylsulfonyl)-hexane is distinct from other isothiocyanates due to its specific methylsulfonyl group, which influences its solubility and reactivity. It is compared to compounds like 1-Isothiocyanato-6-(methylsulfinyl)-hexane, which contains a methylsulfinyl group instead, and erucin, another isothiocyanate with similar structural features but derived from cruciferous vegetables.

Comparison Table

CompoundStructureKey Features
1-Isothiocyanato-6-(methylsulfonyl)-hexaneC₈H₁₅NO₂S₂Methylsulfonyl group; anticancer properties
1-Isothiocyanato-6-(methylsulfinyl)-hexaneC₈H₁₅NOS₂Methylsulfinyl group; different biological activities
ErucinC₈H₁₅NOS₂Similar structure; derived from cruciferous vegetables

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